molecular formula C52H50Br2Cl2N4O2 B011618 3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one CAS No. 109358-24-9

3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one

Cat. No.: B011618
CAS No.: 109358-24-9
M. Wt: 993.7 g/mol
InChI Key: MRRDFVUWBQDYMH-UHFFFAOYSA-N
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Description

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide is a complex organic compound characterized by its unique structure, which includes multiple pyrrolidinyl and phenyl groups attached to a phthalide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,7-dibromo-5,6-dichlorophthalide with 2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinyl and phenyl groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,7-tribromo-6-chlorophthalide
  • 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,7-tribromo-6-chlorophthalide

Uniqueness

Compared to similar compounds, 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide is unique due to its specific arrangement of bromine and chlorine atoms on the phthalide core. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for specific applications in scientific research and industry .

Properties

CAS No.

109358-24-9

Molecular Formula

C52H50Br2Cl2N4O2

Molecular Weight

993.7 g/mol

IUPAC Name

3,3-bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one

InChI

InChI=1S/C52H50Br2Cl2N4O2/c53-47-45-46(48(54)50(56)49(47)55)52(62-51(45)61,33-43(35-9-17-39(18-10-35)57-25-1-2-26-57)36-11-19-40(20-12-36)58-27-3-4-28-58)34-44(37-13-21-41(22-14-37)59-29-5-6-30-59)38-15-23-42(24-16-38)60-31-7-8-32-60/h9-24,33-34H,1-8,25-32H2

InChI Key

MRRDFVUWBQDYMH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1

Synonyms

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide

Origin of Product

United States

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